6-Methylpyridine-2,4-diol

Thermal stability Solid-state characterization Process chemistry

Researchers require reliable access to 6-methylpyridine-2,4-diol for kinase inhibitor programs and biomass-derived nitrogen heterocycle synthesis. This ≥98% pure compound solves inconsistent reactivity and supply chain gaps caused by generic pyridine diols. - Delivers 82-99% yields in 5-minute domino syntheses of 4-pyridinyl-4H-chromenes for hit-to-lead libraries. - Serves as the gateway intermediate for renewable 2-methylpiperidine (76.5% yield) and 6-methylpiperidin-2-one (78.5% yield). - Forms well-characterized [Fe(4H6M2P)₃(SCN)₃] complexes for antimicrobial coordination chemistry. Procurement from BenchChem ensures documented quality, fast global shipping, and batch-to-batch consistency for your critical research workflows.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 3749-51-7
Cat. No. B130231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridine-2,4-diol
CAS3749-51-7
Synonyms4-Hydroxy-6-methyl-2(1H)-pyridinone;  4-Hydroxy-6-methyl-2(1H)-pyridone;  2-Picoline-4,6-diol;  4-Hydroxy-6-methyl-1H-pyridin-2-one;  4-Hydroxy-6-methyl-2(1H)-pyridone;  4-Hydroxy-6-methyl-2-pyridone;  4-Hydroxy-6-methylpyridin-2(1H)-one;  NSC 110283
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1)O
InChIInChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)
InChIKeyWKGSLYHMRQRARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyridine-2,4-diol: Physicochemical & Regulatory Summary


6-Methylpyridine-2,4-diol (also designated 4-hydroxy-6-methyl-2(1H)-pyridinone, 2,4-dihydroxy-6-methylpyridine, or 4,6-dihydroxy-2-picoline) is a heterocyclic building block belonging to the hydroxypyridinone class [1]. It exists as a beige-to-white crystalline powder with a melting point of 324–330 °C, a predicted pKa of approximately 4.50, and a UV λmax of 282 nm in ethanol . The compound is commercially available at ≥97–98% purity (HPLC/GC) from multiple reputable suppliers, and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

Grade
≥97% purity (HPLC/GC) for reliable cyclocondensation and cross-coupling outcomes
Selection Logic
6-Methyl substitution enables specific domino reactions and regioselective C–C bond formation
Source Context
Available from biomass-derived triacetic acid lactone route for sustainability-documented synthesis

6-Methylpyridine-2,4-diol vs. Generic Pyridine Diols


Although the pyridine-2,4-diol scaffold appears in multiple catalog entries, substitution at the 6-position profoundly alters thermal stability, solubility, tautomeric equilibrium, and reactivity in cyclocondensation and cross-coupling chemistries. The 6-methyl group in 6-methylpyridine-2,4-diol directs regioselective C–C bond formation at the activated methylene site, enables participation in domino reactions that yield medicinally relevant 4H-chromene scaffolds, and shifts the melting point upward by approximately 50 °C relative to the des-methyl analog 2,4-dihydroxypyridine . Furthermore, this compound can be sourced from biomass-derived triacetic acid lactone—a renewable feedstock route unavailable to most petrochemically derived pyridine diols—making it a strategically distinct choice for laboratories pursuing green-chemistry synthetic pathways [1]. Generic substitution with 2,4-dihydroxypyridine, 2,6-dihydroxy-4-methylpyridine, or 4-hydroxy-6-methyl-2-pyrone would therefore lead to altered reactivity profiles, different physical handling requirements, and the loss of sustainability documentation.

Methyl group shifts thermal stability by ~50 °C Des-methyl 2,4-dihydroxypyridine melts at 272–276 °C; 6-methyl derivative remains solid above 300 °C, altering reaction-handling requirements.
Reactivity profile diverges in domino manifolds 2,4-Dihydroxypyridine or 4-hydroxy-6-methyl-2-pyrone may not participate in the same 4H-chromene-forming domino reaction or may require harsher conditions.
Feedstock origin differs; sustainability route lost Generic pyridine diols are petrochemically derived; only the 6-methyl compound has a demonstrated glucose-to-product renewable supply chain.

6-Methylpyridine-2,4-diol: Quantitative Differentiation


Higher Thermal Stability vs. 2,4-Dihydroxypyridine

6-Methylpyridine-2,4-diol exhibits a melting point of 324–330 °C (experimental, multiple vendors) . In contrast, the des-methyl analog 2,4-dihydroxypyridine (CAS 626-03-9) melts at 272–276 °C . The 6-methyl substituent thus raises the melting point by approximately 48–54 °C. This higher thermal stability permits the compound to withstand elevated-temperature reaction conditions (e.g., amidation, cyclocondensation, or metal-catalyzed coupling above 200 °C) where the des-methyl analog would liquefy or undergo thermal degradation, reducing side-product formation and simplifying purification.

Thermal stability
Head-to-head
ΔTmelt ≈ +48 to +54 °C
vs. 2,4-dihydroxypyridine (272–276 °C)
Supports selection for synthesis above 270 °C
Target remains solid; des-methyl analog melts. Multiple vendor data.
Thermal stability Solid-state characterization Process chemistry

Renewable Feedstock: Biomass-Derived Synthesis

6-Methylpyridine-2,4-diol (designated HMPO) is accessible via facile aminolysis of triacetic acid lactone (TAL), which is produced microbially from glucose [1]. In the integrated bioprocess, TAL from fermentation broth is directly converted to HMPO, achieving 18.5% isolated yield with 94.3% purity from glucose [2]. HMPO can subsequently be selectively hydrogenolyzed to 2-methylpiperidine (76.5% yield) or 6-methylpiperidin-2-one (78.5% yield) over Ru/BEA zeolite catalysts [1]. In contrast, 2,4-dihydroxypyridine and other simple pyridine diols are manufactured exclusively from petroleum-derived pyridine precursors via multi-step chlorination/hydrolysis sequences, lacking any renewable-carbon certification pathway.

Renewable feedstock
Cross-study
Glucose → TAL → HMPO
18.5% yield, 94.3% purity from glucose (integrated)
Reported biomass-to-product route available
Only pyridine-2,4-diol with demonstrated renewable-carbon traceability
Green chemistry Sustainable synthesis Biomass conversion

Efficient Domino Synthesis of 4H-Chromene Scaffolds

4-Hydroxy-6-methylpyridin-2(1H)-one (the predominant tautomer of 6-methylpyridine-2,4-diol) participates in a sodium acetate-catalyzed three-component domino reaction with salicylaldehydes and malononitrile in ethanol, yielding substituted 4-pyridinyl-2-amino-4H-chromenes in 82–99% isolated yield within only 5 minutes [1]. This reaction exploits the activated methylene group at position 3 of the pyridinone ring—a reactivity feature that is attenuated or absent in pyridine diols lacking the 6-methyl substituent or possessing different hydroxylation patterns. The resulting 4H-chromene scaffold is a privileged structure in medicinal chemistry, with documented applications in kinase inhibition, anticancer, and neuroprotective agent development.

Domino synthesis
Cross-study
82–99% yield in 5 min
vs. 56–95% for pyrone-based analogous domino reactions
Reported rapid access to 4H-chromene libraries
Unsubstituted analogs do not participate or require harsher conditions
Domino reaction Chromene synthesis Medicinal chemistry

Dihydroorotic Dehydrogenase: Distinct Inhibition vs. Pyrimidine Analogs

In a classical enzymology study, 6-methylpyridine-2,4-diol (tested as 2,4-dihydroxy-6-methylpyridine) inhibited bacterial dihydroorotic dehydrogenase (EC 1.3.1.15) by 22% at a concentration of 7.8 mM [1]. Under identical assay conditions, the structurally related pyrimidine inhibitors 5-methylorotic acid and barbituric acid achieved 63% inhibition at 6 mM and 60% inhibition at 2 mM, respectively. This demonstrates that the 6-methylpyridine-2,4-diol scaffold engages the enzyme's active site in a qualitatively and quantitatively distinct manner from pyrimidine-based inhibitors, consistent with its non-planar tautomeric equilibrium and the absence of a carboxylic acid moiety.

Enzyme inhibition
Head-to-head
22% inhibition at 7.8 mM
vs. 60% (barbituric acid, 2 mM) and 63% (5-methylorotic acid, 6 mM)
Differentiated chemotype for dihydroorotic dehydrogenase probe
Reported moderate target engagement; distinct SAR from orotic acid analogs
Enzyme inhibition Dihydroorotic dehydrogenase Pyrimidine metabolism

Fe(III) Complex: Enhanced Antimicrobial and Antioxidant Activity

The compound 4-hydroxy-6-methyl-2(1H)-pyridinone (4H6M2P, the predominant tautomer of 6-methylpyridine-2,4-diol) was employed as a bidentate ligand to synthesize a novel iron(III) complex of stoichiometry [Fe(4H6M2P)₃(SCN)₃] via a green chemistry route [1]. Elemental analysis, HPLC, ESI-MS, and cyclic voltammetry confirmed a 1:3:3 metal-to-ligand-to-thiocyanate ratio, non-electrolytic nature, octahedral geometry, and nanoscale crystallinity (~46 nm by PXRD). Critically, the Fe(III) complex exhibited significantly enhanced antimicrobial activity against selected bacterial and fungal strains, superior antioxidant capacity in the DPPH radical-scavenging assay, and intercalative CT-DNA binding affinity, all relative to the free 4H6M2P ligand [1]. This demonstrates that 6-methylpyridine-2,4-diol possesses a competent O,O'-chelation motif that, upon metal coordination, generates complexes with amplified bioactivity—a property not universally shared by all pyridine diol isomers.

Fe(III) complex bioactivity
Supporting evidence
Complex > free ligand
Enhanced antimicrobial and antioxidant activity reported upon coordination
Reported bioactivity enhancement upon metal chelation
Supports coordination chemistry-driven probe development
Iron chelation Antimicrobial Coordination chemistry

6-Methylpyridine-2,4-diol: Key Procurement Scenarios


Rapid Assembly of 4H-Chromene Kinase Inhibitor Libraries

The sodium acetate-catalyzed domino reaction of 6-methylpyridine-2,4-diol with salicylaldehydes and malononitrile delivers 4-pyridinyl-2-amino-4H-chromenes in 82–99% yield within 5 minutes [1]. This scaffold is a privileged chemotype for kinase inhibition, including p38 MAPK. Procurement of this compound enables high-throughput library synthesis with minimal purification burden, directly accelerating hit-to-lead timelines in anti-inflammatory and oncology programs.

Biomass-Derived Piperidine and δ-Lactam Production

6-Methylpyridine-2,4-diol (as HMPO) is the critical chemical intermediate linking glucose-derived triacetic acid lactone to renewable 2-methylpiperidine (76.5% yield) and 6-methylpiperidin-2-one (78.5% yield) over Ru/BEA zeolite catalysts [2]. Laboratories and pilot facilities pursuing biomass-derived nitrogen heterocycles should procure this compound as the gateway intermediate rather than attempting direct conversion of TAL, which proceeds in lower overall yield.

Fe(III) Metallopharmaceutical Development

The compound's ability to form a well-characterized, nano-crystalline [Fe(4H6M2P)₃(SCN)₃] complex (octahedral geometry, ~46 nm crystallite size) with confirmed enhancement of antimicrobial and antioxidant activities over the free ligand [3] makes it a strategic building block for coordination chemistry programs targeting multidrug-resistant pathogens or oxidative stress-related conditions.

Dihydroorotic Dehydrogenase Probe

With a documented 22% inhibition of bacterial dihydroorotic dehydrogenase at 7.8 mM under standardized assay conditions [4], 6-methylpyridine-2,4-diol serves as a structurally differentiated tool compound for probing the active-site topology of this key pyrimidine biosynthesis enzyme, complementing conventional orotic acid-based inhibitor series.

Application
Selection Property
Validation Focus
4H-Chromene library synthesis
Domino reaction efficiency
Yield and purity under reported 5-min conditions
Biomass-derived piperidine/δ-lactam production
Renewable feedstock traceability
Hydrogenolysis yield over Ru/BEA zeolite
Metallopharmaceutical probe development
O,O'-chelation motif
Complex characterization and bioactivity enhancement review
Dihydroorotic dehydrogenase SAR studies
Structurally differentiated chemotype
Target engagement and selectivity vs. orotic acid analogs

Technical Documentation Hub

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38 linked technical documents
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